

# voclosporin pharmacokinetics profile

## absorption distribution

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### Compound Focus: Voclosporin

CAS No.: 515814-00-3

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## Pharmacokinetic Parameters of Voclosporin

Parameter	Value	Details & Conditions
Bioavailability (F)	~50% (predicted) [1]	Similar to conventional cyclosporine formulation; absolute value not definitively established [1].
T~max~	1.5 hours (median) [2]	Range: 1 - 4 hours when taken on an empty stomach [3] [2].
C~max~	~955.5 ng/mL [2]	Dose-dependent. At therapeutic dose (23.7 mg BID), steady-state C~peak~ is derived to be 50-70 ng/mL [1].
AUC	~7693.6 ng/mL·h [2]	Area Under the Curve shows non-linear, over-proportional increase with dose [1] [4].
Apparent Volume of Distribution (Vd/F)	2154 L [1] [3] [2]	Indicates extensive distribution into tissues.
Protein Binding	97% [1] [3] [2]	Highly bound to plasma proteins. Also has high affinity for red blood cells [1] [3].

Parameter	Value	Details & Conditions
<b>Apparent Clearance (CL/F)</b>	60 - 63.6 L/h [1] [2]	At steady-state. Reduced in patients with hepatic or renal impairment [2].
<b>Primary Metabolic Pathway</b>	CYP3A4 [3] [2]	A major metabolite is 8-fold less potent and constitutes ~16.7% of total exposure [3] [2].
<b>Elimination Half-Life (T~1/2~)</b>	~30 hours (terminal) [1] [3] [2]	Multi-compartmental kinetics. The <b>dominant, effect-indicative half-life</b> at therapeutic troughs (10-20 ng/mL) is estimated at ~7 hours, informing the twice-daily dosing [1].

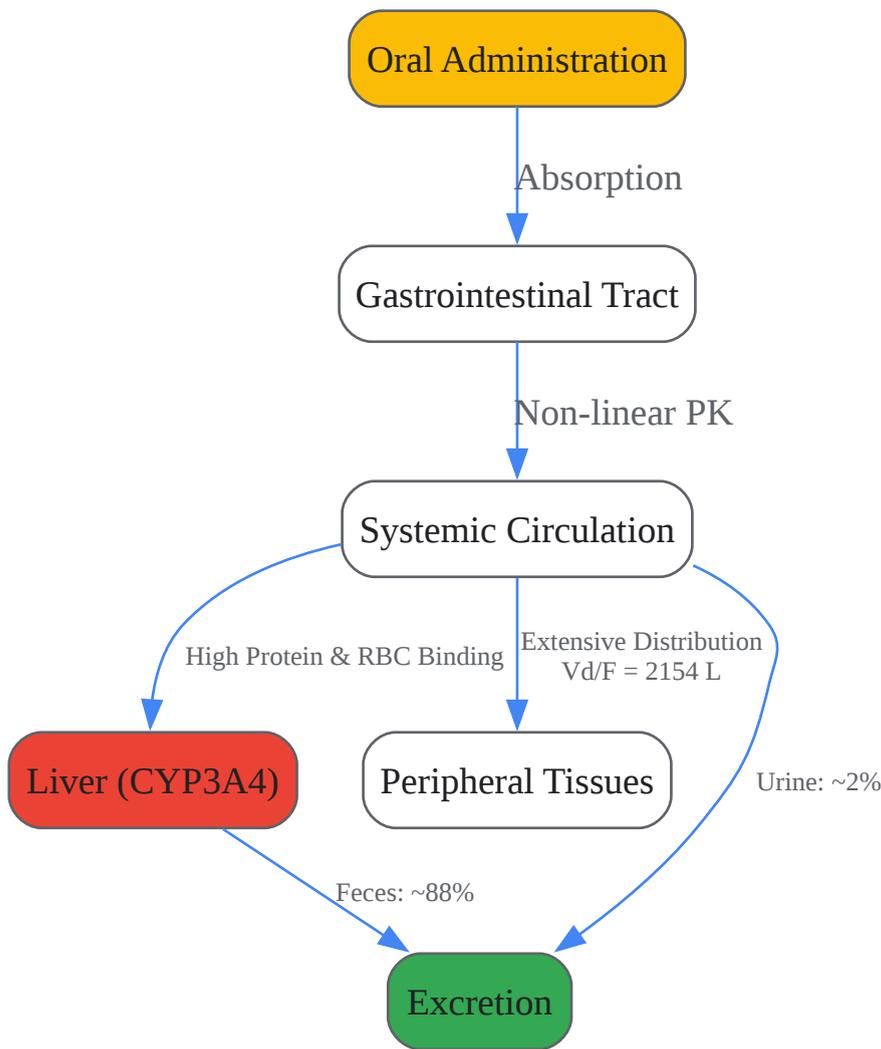
| **Excretion** | Feces: ~88% Urine: ~2% [2] | Minimal renal excretion of unchanged drug [1]. |

## Key Disposition Characteristics & Experimental Insights

The pharmacokinetic profile of **voclosporin** is defined by several critical features that differentiate it from older calcineurin inhibitors.

- **Non-Linear Pharmacokinetics:** **Voclosporin** exhibits **non-linear, concentration-dependent pharmacokinetics**, which is more pronounced at its low therapeutic doses compared to cyclosporine [4]. This disposition results in preferential calcineurin inhibition in systemic circulation, contributing to its efficacy in lupus nephritis with a potentially lower burden of tissue penetration-related toxicity [4].
- **Food Effect and Administration:** Bioavailability decreases when taken with food. **Administration on an empty stomach** is required for adequate absorption [3].
- **Drug Interaction Potential:** As a substrate of CYP3A4 and an inhibitor of P-glycoprotein (P-gp), **voclosporin** has a significant potential for drug-drug interactions [1] [3]. Concomitant use with **moderate or strong CYP3A4 inhibitors or inducers** is not recommended and requires dose adjustment [3]. Notably, no clinically significant interaction occurs with mycophenolate mofetil [1] [3].

The metabolic pathway and key disposition processes are summarized in the following diagram:



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## Guidance for Key Experimental Protocols

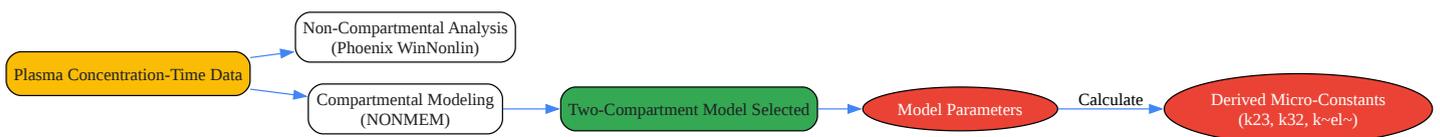
For researchers aiming to study the pharmacokinetics of **voclosporin**, the methodologies from foundational studies provide a robust framework.

- **Non-Compartmental Analysis (NCA):** Plasma concentration-time data are analyzed using standard non-compartmental methods with software like **Phoenix WinNonlin** to estimate primary parameters such as AUC, C<sub>max</sub>, T<sub>max</sub>, apparent clearance (CL/F), and apparent volume of distribution (Vd/F) [4].
- **Compartmental Modeling:** A **two-compartment model** with first-order absorption and elimination best describes **voclosporin**'s concentration-time data [4]. Model development and selection in software like **NONMEM** should be guided by the objective function value (OFV), log-likelihood ratio

test, and goodness-of-fit plots [4]. The final model is parameterized in terms of absorption rate constant ( $K_{a}$ ), apparent volumes of distribution for central ( $V_{2}/F$ ) and peripheral ( $V_{3}/F$ ) compartments, intercompartmental clearance ( $Q/F$ ), and apparent clearance ( $CL/F$ ) [4].

- **Handling of PK Data:** Plasma concentration-time profiles from literature can be digitized using tools like **UN-SCAN-IT Graph Digitizing Software** for subsequent modeling and analysis [4].

The structural model and micro-constants derived from compartmental analysis provide deep insight into the dynamic behavior of **voclosporin**, as shown in the logic flow of its analysis below.



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